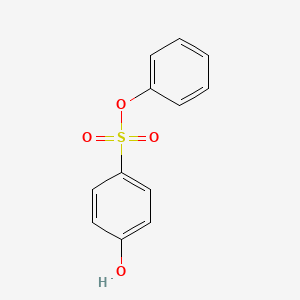

Benzenesulfonic acid, 4-hydroxy-, phenyl ester

Cat. No. B8575968

M. Wt: 250.27 g/mol

InChI Key: HTFDCEANYPZOAJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04287189

Procedure details

Sodium phenoxide, 9.0 g. (0.078 mole) is added in portions to a solution of 20 g. (0.076 mole) of 4-ethoxycarbonyloxybenzenesulfonyl chloride in 250 ml. of dry benzene. The slurry is brought to reflux (80° C.) for 1.5 hours and then allowed to stir at room temperature overnight. The reaction is followed by thin layer chromatography, additional sodium phenoxide is added as needed, and the reaction is refluxed until complete. The slurry is then cooled to room temperature and filtered to remove sodium chloride. The filtrate is concentrated to give 22.3 g. (88%) of the desired benzene sulfonate as an oil of suitable purity for the next reaction. The 4-ethoxycarbonyloxybenzene sulfonate (22.3 g., 0.069 mole) is taken up in 120 ml. of ethanol and stirred at 20° C. while a solution of 5.3 g. (0.08 mole) of potassium hydroxide in 50 ml. of ethanol is added dropwise. After two hours at room temperature, the solution is brought to 40° C. for 30 minutes and then concentrated in vacuo. The residue is taken up in 250 ml. of water (pH=10), extracted once with ether, acidified to pH 1 with 10 ml. of concentrated hydrochloric acid and then extracted three times with 200 ml. portions of chloroform. The chloroform extracts are combined, dried over sodium sulfate and concentrated in vacuo to give 15.9 g. (91%) of the phenol as an oil which crystallizes on standing; m.p.=114°-116.5° after recrystallization from xylene.

Name

4-ethoxycarbonyloxybenzene sulfonate

Quantity

22.3 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(OC([O:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1)=O)C.C1(S([O-])(=O)=O)C=CC=CC=1.C(OC(OC1C=CC(S([O-])(=O)=O)=CC=1)=O)C.[OH-].[K+]>C(O)C.C1C=CC=CC=1>[O:1]([S:21]([C:18]1[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=1)(=[O:23])=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C1=CC=CC=C1.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.076 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C1=CC=CC=C1.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)[O-]

|

Step Five

|

Name

|

4-ethoxycarbonyloxybenzene sulfonate

|

|

Quantity

|

22.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0.08 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.078 mole) is added in portions to a solution of 20 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction is refluxed until complete

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry is then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove sodium chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 22.3 g

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After two hours at room temperature

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution is brought to 40° C. for 30 minutes

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

of water (pH=10), extracted once with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

of concentrated hydrochloric acid and then extracted three times with 200 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 15.9 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(91%) of the phenol as an oil which crystallizes on standing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

m.p.=114°-116.5° after recrystallization from xylene

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |